N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide
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Overview
Description
N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide: is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol This compound is characterized by the presence of a cyclohexanecarboxamide group attached to a 2-oxotetrahydrothiophen-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-oxotetrahydrothiophene-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, organic solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and functional materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(2-oxotetrahydrothiophen-3-yl)acrylamide
- N-(2-oxotetrahydrothiophen-3-yl)cyclopropanecarboxamide
Comparison: N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h8-9H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQDJCUXWWIOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802393 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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